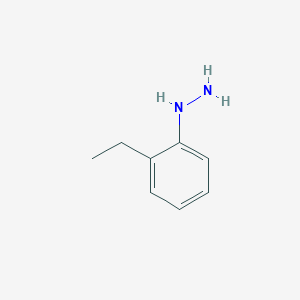

(2-Ethylphenyl)hydrazine

Übersicht

Beschreibung

“(2-Ethylphenyl)hydrazine” is a hydrazine derivative . It is used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac .

Synthesis Analysis

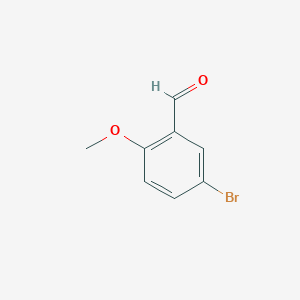

The synthesis of “(2-Ethylphenyl)hydrazine” starts from commercially available 2-ethylaniline . A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperature. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .Molecular Structure Analysis

The molecular formula of “(2-Ethylphenyl)hydrazine” is C8H12N2 . Its molecular weight is 136.19 .Chemical Reactions Analysis

“(2-Ethylphenyl)hydrazine” reacts with a carbonyl to form a hydrazone, using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis

“(2-Ethylphenyl)hydrazine” has a melting point of 178 °C (dec.) (lit.) . It is soluble in water . The molecular weight is 172.655 .Wissenschaftliche Forschungsanwendungen

- Chemical Name : (2-Ethylphenyl)hydrazine hydrochloride .

- Molecular Formula : C2H5C6H4NHNH2·HCl .

- Molecular Weight : 172.66 .

- CAS Number : 19398-06-2 .

One potential application of hydrazides, which could include (2-Ethylphenyl)hydrazine, is in protein chemistry. Protein or peptide hydrazides can serve as useful intermediates for protein chemical synthesis . This process involves hydrazide-based native chemical ligation (NCL) . Unfortunately, the specific details about the methods of application, experimental procedures, and outcomes for (2-Ethylphenyl)hydrazine are not readily available.

-

Pharmaceuticals

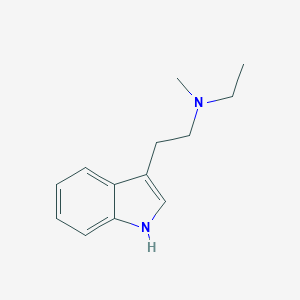

- (2-Ethylphenyl)hydrazine hydrochloride is a key intermediate in the synthesis of 7-ethyl tryptophol .

- 7-Ethyl tryptophol is a derivative of tryptophol, a chemical compound that induces sleep in humans .

- It’s also used in the production of Etodolac , a nonsteroidal anti-inflammatory drug (NSAID) approved by the U.S. Food and Drug Administration . Etodolac has anti-inflammatory, analgesic, and antipyretic properties, and its therapeutic effects are due to its ability to inhibit prostaglandin synthesis .

- A recent clinical trial demonstrated that etodolac was effective in improving rear limb function in dogs with chronic osteoarthritis secondary to hip dysplasia .

-

Chemical Synthesis

- (2-Ethylphenyl)hydrazine hydrochloride can be synthesized from commercially available 2-ethylaniline .

- The process involves first preparing a diazonium salt of aniline using HCl and sodium nitrite at lower temperatures, and then reducing the diazonium salt with sodium sulfite and concentrated H2SO4 .

- This method is easy, inexpensive, and yields a pure solid without the need for purification . The process is clean, high-yielding, and operationally simple .

-

Analytical Method Development

- (2-Ethylphenyl)hydrazine Hydrochloride can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .

- This compound is supplied with detailed characterization data compliant with regulatory guidelines .

-

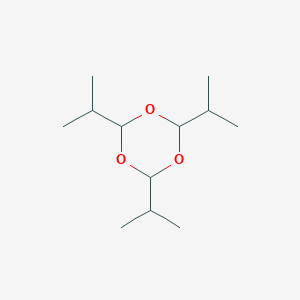

Preparation of 7-Ethyl Tryptophol

- An optimized process has been developed for the synthesis of 7-ethyltryptophol, a key starting material for etodolac, a nonsteroidal anti-inflammatory drug .

- The process starts from commercially available 2-ethylphenylhydrazine hydrochloride and dihydrofuran with concentrated H2SO4 as a catalyst in N, N- dimethyl acetamide (DMAc) and water (1:1) as a solvent .

- The method is easy, inexpensive, and yields a pure solid without the need for purification .

- The process is very clean, high yielding, high quality, and operationally simple .

Safety And Hazards

Zukünftige Richtungen

“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “(2-Ethylphenyl)hydrazine” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

Eigenschaften

IUPAC Name |

(2-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOWXCLWLEKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941096 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylphenyl)hydrazine | |

CAS RN |

19398-06-2 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

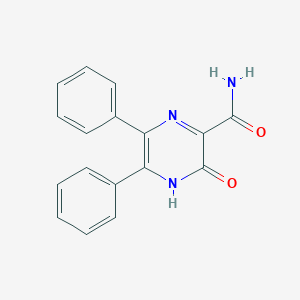

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

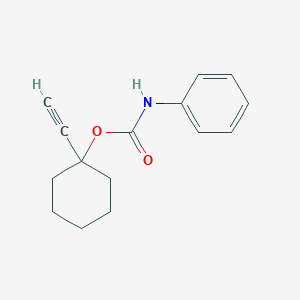

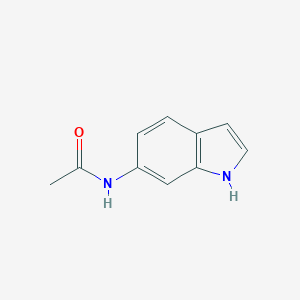

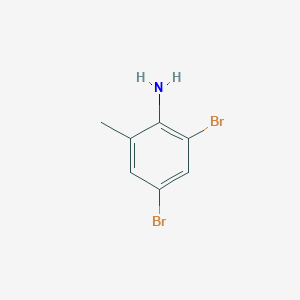

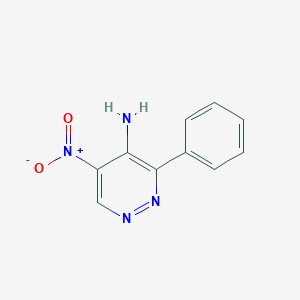

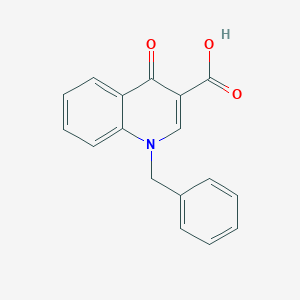

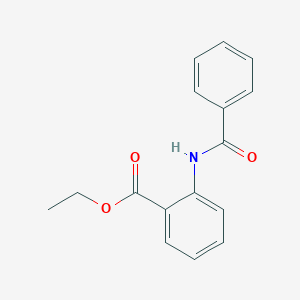

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)